4-Hydroxy-2-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(methylsulfanyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methylsulfanyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
4-Hydroxy-2-(methylsulfanyl)benzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic attacks, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
2-Hydroxy-5-(methylsulfanyl)benzaldehyde: Similar structure but different positioning of functional groups, leading to distinct reactivity
Uniqueness
4-Hydroxy-2-(methylsulfanyl)benzaldehyde is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C8H8O2S |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
4-hydroxy-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3 |
InChI Key |
BHMYNJJCBDIVSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.